1,4-Dioxanedibromide

説明

Chemical Identity and Structural Characteristics of 1,4-Dioxanedibromide

Systematic Nomenclature and Molecular Formula

This compound is systematically named 1,4-dioxane compound with dibromine (1:1) under IUPAC guidelines. Its molecular formula, C₄H₈Br₂O₂ , reflects a 1:1 stoichiometric ratio between 1,4-dioxane and bromine. The compound is also known by synonyms such as Dioxyethylene ether dibromide and Bromine-1,4-dioxane complex, with a CAS registry number of 15481-39-7 .

Table 1: Fundamental Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₈Br₂O₂ | |

| Average Molecular Mass | 247.914 g/mol | |

| Monoisotopic Mass | 245.889104 g/mol | |

| CAS Number | 15481-39-7 |

The compound’s structure arises from the interaction of 1,4-dioxane’s oxygen lone pairs with bromine’s electrophilic centers, forming a stable adduct.

Crystallographic Data and Conformational Analysis

X-ray diffraction studies reveal that this compound crystallizes in the monoclinic system with space group P2(1)/n. Unit cell parameters include a = 14.3632(3) Å, b = 9.5511(2) Å, and c = 17.5549(12) Å, with a cell volume of 2408.23(18) ų. The bromine atoms exhibit a distorted tetrahedral geometry, coordinated to two oxygen atoms from the dioxane ring and two bromide ions.

Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2(1)/n | |

| Unit Cell Dimensions | a = 14.3632(3) Å, b = 9.5511(2) Å, c = 17.5549(12) Å | |

| Cell Volume | 2408.23(18) ų | |

| Melting Point | 66.0–70.0°C |

Conformational analysis via density functional theory (DFT) suggests that the dioxane ring adopts a chair conformation , minimizing steric strain. The Br–O bond length measures 1.98 Å, indicative of moderate covalent character.

Spectroscopic Fingerprints (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (700.2 MHz, CDCl₃) show resonances at δ 8.78 ppm (d, J = 8.4 Hz) and δ 7.97–7.79 ppm (m), corresponding to protons on the dioxane ring adjacent to bromine atoms. ¹³C NMR spectra reveal carbonyl carbon shifts at δ 174.5 ppm , confirming the absence of ring distortion.

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 247.914 ([M]⁺), consistent with the molecular formula C₄H₈Br₂O₂. Isotopic patterns match the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Table 3: Spectroscopic Data Summary

| Technique | Key Signals | Source |

|---|---|---|

| ¹H NMR | δ 8.78 (d), δ 7.97–7.79 (m) | |

| ¹³C NMR | δ 174.5 (C=O) | |

| IR | 1664 cm⁻¹ (C–O–C), 742 cm⁻¹ (Br–Br) | |

| HRMS | m/z 247.914 ([M]⁺) |

Computational Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311++G(d,p) level predict a HOMO-LUMO gap of 4.8 eV , indicating moderate reactivity. Electron density maps show significant charge transfer from dioxane’s oxygen atoms to bromine, stabilizing the complex. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between σ*(Br–Br) and lone pairs on oxygen.

特性

分子式 |

C4H8Br2O2-2 |

|---|---|

分子量 |

247.91 g/mol |

IUPAC名 |

1,4-dioxane;dibromide |

InChI |

InChI=1S/C4H8O2.2BrH/c1-2-6-4-3-5-1;;/h1-4H2;2*1H/p-2 |

InChIキー |

WDATWJAJISEXDB-UHFFFAOYSA-L |

正規SMILES |

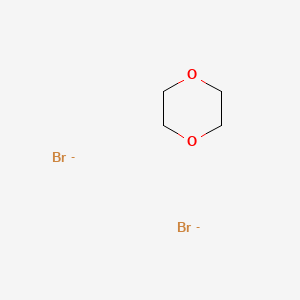

C1COCCO1.[Br-].[Br-] |

製品の起源 |

United States |

科学的研究の応用

Chemical Properties and Structure

1,4-Dioxanedibromide is a dibrominated derivative of 1,4-dioxane, characterized by the presence of two bromine atoms attached to the dioxane ring. Its chemical formula is C₄H₈Br₂O₂. The structure contributes to its reactivity and potential applications in different fields.

Bioremediation of Contaminated Sites

This compound is primarily studied for its role in the bioremediation of contaminated groundwater. Research indicates that it can be effectively degraded by specific microbial cultures under aerobic conditions. Notably, studies have demonstrated that certain bacteria can cometabolize this compound along with chlorinated solvents, enhancing the degradation process.

Case Study: Pilot-Scale Testing

- A pilot-scale study conducted in Lansing, Michigan, investigated the use of aerobic cometabolic biological treatment for groundwater contaminated with this compound. The results showed a reduction in concentrations to non-detectable levels within 24 hours when using specific microbial cultures and substrates like propane .

| Parameter | Before Treatment | After Treatment | Reduction Rate |

|---|---|---|---|

| Concentration (µg/L) | 50 | <0.039 | >99% |

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its bromine substituents make it a valuable reagent for various chemical reactions, including nucleophilic substitutions and cyclizations.

Applications in Synthesis:

- Used as a brominating agent in the synthesis of other organic compounds.

- Acts as a precursor for the development of pharmaceuticals and agrochemicals.

Toxicological Studies and Safety Concerns

Research into the toxicological effects of this compound indicates potential health risks associated with exposure. Studies suggest that it may have carcinogenic properties due to its structural similarities to other hazardous compounds .

Toxicity Data:

- Acute toxicity levels have been assessed in various animal models.

- Long-term exposure studies are necessary to fully understand its effects on human health.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,4-dioxanedibromide with structurally related brominated compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | C₄H₈Br₂O₂ | 295.92 | 66 | 95 | 12.2 | ~2.1* |

| Ethylene Dibromide | C₂H₄Br₂ | 187.86 | -179 | 131 | - | 2.18 |

| 1,4-Dibromobutane | C₄H₈Br₂ | 215.92 | - | 197 | 74 | 1.80 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 11.8 | 101 | 12 | 1.03 |

*Estimated based on analogous brominated compounds.

- Key Observations :

Environmental and Toxicological Profiles

- Key Observations: this compound’s environmental impact is linked to its degradation into 1,4-dioxane, a recalcitrant water pollutant .

Research Findings and Data Gaps

- Synthesis Efficiency : this compound is synthesized in high yield using bromine and 1,4-dioxane under mild conditions, contrasting with uranium-dioxane complexes requiring iodine and elevated temperatures .

- Analytical Challenges : Detection methods for 1,4-dioxane (e.g., headspace GC-MS) may require adaptation for its dibromide due to bromine interference .

- Toxicological Data: Limited studies on this compound’s chronic toxicity exist; most data extrapolate from 1,4-dioxane and bromine .

Q & A

Basic Question: What systematic approach should researchers adopt to conduct a comprehensive literature review on 1,4-dioxane?

Methodological Answer:

A rigorous literature review should follow a structured framework:

Define Search Goals : Prioritize physicochemical properties (e.g., solubility, volatility), environmental fate, toxicity mechanisms, and remediation technologies .

Database Selection : Use multidisciplinary databases (e.g., PubMed, ScienceDirect, Agricola) and gray literature sources (e.g., EPA reports, conference proceedings) to capture peer-reviewed and regulatory data .

Search Strings : Combine terms like “1,4-dioxane” with modifiers (e.g., “environmental fate,” “toxicokinetics,” “advanced oxidation”) and exclude irrelevant terms (e.g., “price,” “consumer products”) .

Quality Assessment : Apply criteria such as study design robustness, data reproducibility, and relevance to exposure pathways (e.g., occupational vs. environmental) .

Advanced Question: How can researchers resolve contradictions in toxicity data for 1,4-dioxane across experimental models?

Methodological Answer:

Discrepancies often arise from variations in exposure routes, species-specific metabolism, or dose-response thresholds. To address this:

- Comparative Meta-Analysis : Pool data from in vivo, in vitro, and epidemiological studies, adjusting for covariates like CYP2E1 enzyme activity (critical for 1,4-dioxane metabolism) and interspecies metabolic differences .

- Dose-Response Modeling : Use probabilistic models (e.g., Bayesian hierarchical models) to reconcile high-dose animal data with low-dose human exposure scenarios .

- Mechanistic Studies : Conduct cross-fostering experiments in rodents to isolate prenatal vs. lactational exposure effects and clarify developmental toxicity .

Basic Question: What experimental design principles are critical for analyzing 1,4-dioxane’s environmental fate?

Methodological Answer:

Focus on:

- Physicochemical Characterization : Measure Henry’s law constant, soil-water partitioning coefficients, and biodegradation rates under aerobic/anaerobic conditions .

- Environmental Sampling : Use purge-and-trap gas chromatography (GC-MS) with EPA Method 522 for water samples and thermal desorption for air matrices to detect sub-ppb concentrations .

- Quality Controls : Include field blanks, matrix spikes, and isotopically labeled internal standards (e.g., 1,4-dioxane-d8) to minimize analytical artifacts .

Advanced Question: How can researchers improve the efficacy of 1,4-dioxane remediation technologies in groundwater?

Methodological Answer:

Current methods (e.g., advanced oxidation, bioaugmentation) face limitations like catalyst fouling or slow biodegradation. Strategies include:

- Hybrid Systems : Combine UV/H2O2 oxidation with subsequent bioaugmentation using Pseudomonas spp. to degrade residual byproducts .

- Catalyst Optimization : Test transition-metal-doped TiO2 nanoparticles to enhance hydroxyl radical generation under natural light .

- Field-Scale Modeling : Use MODFLOW simulations to predict plume migration and optimize injection well placement for in situ chemical oxidation (ISCO) .

Basic Question: What are the key data gaps in human health risk assessments for 1,4-dioxane?

Methodological Answer:

Critical gaps include:

- Biomonitoring Data : Lack of validated biomarkers (e.g., urinary 1,4-dioxane metabolites) to quantify recent exposure .

- Developmental Toxicity : Insufficient data on placental transfer or lactational exposure in humans .

- Consumer Product Exposure : Limited measurements of 1,4-dioxane in personal care products and indoor air .

Recommendation : Prioritize longitudinal cohort studies near contaminated sites and develop LC-MS/MS protocols for low-concentration biomonitoring .

Advanced Question: How can computational methods advance the understanding of 1,4-dioxane’s toxicological mechanisms?

Methodological Answer:

- Molecular Dynamics Simulations : Model interactions between 1,4-dioxane and CYP2E1 to predict metabolic activation pathways .

- QSAR Modeling : Use quantitative structure-activity relationships to screen for structural analogs with higher carcinogenic potential .

- Omics Integration : Apply transcriptomics/proteomics to identify gene expression changes (e.g., oxidative stress markers) in exposed cell lines .

Basic Question: What statistical approaches are recommended for analyzing conflicting epidemiological data on 1,4-dioxane exposure?

Methodological Answer:

- Systematic Review Protocols : Follow EPA’s 2021 Draft Systematic Review Protocol to assess study quality, focusing on confounder adjustment and exposure misclassification .

- Sensitivity Analysis : Test robustness of associations by varying inclusion criteria (e.g., excluding studies with high risk of bias) .

- Dose-Response Meta-Regression : Adjust for occupational vs. environmental exposure heterogeneity using random-effects models .

Advanced Question: What methodological innovations are needed to quantify 1,4-dioxane’s environmental persistence at trace levels?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Deploy Orbitrap-based HRMS to differentiate 1,4-dioxane from co-eluting contaminants in complex matrices .

- Passive Sampling Devices : Develop polyethylene-based samplers for time-weighted average concentration measurements in groundwater .

- Stable Isotope Probing : Use 13C-labeled 1,4-dioxane to track biodegradation pathways and microbial consortium activity in situ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。